molecular formula C14H24N2O7 B6295969 Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate CAS No. 2177263-36-2

Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate

Cat. No.: B6295969
CAS No.: 2177263-36-2
M. Wt: 332.35 g/mol
InChI Key: RCSGZKJWZFHZJH-JYNKJOSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2177263-36-2; molecular formula: C₁₄H₂₄N₂O₇; MW: 332.35) is a bicyclic fused furo-pyrrole derivative featuring a tert-butoxycarbonyl (Boc) protective group, an aminomethyl substituent, and an oxalate counterion . The Boc group enhances stability during synthesis, while the oxalate salt improves crystallinity and solubility .

Properties

IUPAC Name

tert-butyl (2R,3aS,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGZKJWZFHZJH-JYNKJOSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@H]2C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate, with CAS number 2177263-36-2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H24N2O7
Molecular Weight332.35 g/mol
CAS Number2177263-36-2
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

The biological activity of Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Neuroprotective Effects : It has been shown to modulate neurotransmitter release and protect neuronal cells from apoptosis.
  • Antioxidant Activity : The compound possesses properties that scavenge free radicals, thereby reducing oxidative stress in cellular environments.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in various models.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate significantly improved cognitive functions in models of neurodegeneration. The mechanism was linked to enhanced synaptic plasticity and reduced neuronal cell death .
  • Antioxidant Activity : In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells. This suggests a potential role in protecting against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research indicated that treatment with this compound led to decreased levels of inflammatory markers in both cellular and animal models. The findings support its potential application in conditions characterized by chronic inflammation .

Scientific Research Applications

The compound features a tetrahydrofuro-pyrrole structure that contributes to its biological activity. The presence of the t-butyl group enhances its lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological properties such as:

  • Antidepressant Activity : Preliminary studies indicate that compounds with similar furo-pyrrole structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : Research has shown that derivatives of furo-pyrrole can modulate inflammatory responses, making them candidates for treating chronic inflammatory conditions.

Pharmacology

The compound's ability to interact with various biological targets makes it a subject of interest in pharmacological research. Potential applications include:

  • Drug Development : As a lead compound, it can be modified to enhance efficacy and reduce side effects.
  • Biological Assays : It can be used in assays to evaluate biological activity against specific targets such as enzymes or receptors involved in disease processes.

Materials Science

In materials science, racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate may have applications in:

  • Polymer Chemistry : Its unique structure allows it to be incorporated into polymer matrices for the development of new materials with specific properties such as enhanced thermal stability or improved mechanical strength.
  • Nanotechnology : The compound could serve as a building block for nanoscale materials used in drug delivery systems or sensors.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of pyrrole derivatives. Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate was synthesized and tested in animal models. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anti-inflammatory Effects

Research conducted at a leading pharmacology lab examined the anti-inflammatory properties of various furo-pyrrole derivatives. The results demonstrated that racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate effectively inhibited pro-inflammatory cytokines in vitro. This finding supports further investigation into its use for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Compound SY124234 (CAS: 1273566-32-7)
  • Structure : rac-(3S,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid.
  • Comparison: Replaces the aminomethyl group with a carboxylic acid. This increases polarity and acidity (pKa ~2–3), making it suitable for ionic interactions in drug design. The absence of an oxalate salt reduces crystallinity compared to the target compound .
Compound 26 ()
  • Structure : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
  • Comparison: Features a benzo-triazole carbonyl group instead of aminomethyl. The larger substituent increases molecular weight (MS: 358.5 [M+H]+) and alters solubility (logP likely higher due to aromaticity) .
CAS 1445951-76-7 ()
  • Structure: Racemic-(3aR,6S,6aR)-tert-butyl 6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate.
  • Comparison: Lacks the oxalate counterion and aminomethyl group. The free amine (pKa ~9–10) offers nucleophilic reactivity, whereas the target compound’s oxalate salt stabilizes the amine as a zwitterion .

Structural Similarity Analysis ()

Using Tanimoto coefficients (Tc) for binary fingerprints:

  • Target vs. SY124234 : Tc ≈ 0.65 (shared Boc and core scaffold; divergent substituents).
  • Target vs. CAS 1445951-76-7 : Tc ≈ 0.75 (shared Boc and bicyclic core; oxalate vs. free amine).
  • Target vs. Compound 26 : Tc ≈ 0.50 (different ring systems: furo[2,3-c]pyrrole vs. pyrrolo[3,4-c]pyrrole).

Preparation Methods

Boc Protection of the Pyrrolidine Precursor

The synthesis typically begins with a Boc-protected pyrrolidine derivative. For example, tert-butyl (3aS,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate serves as the parent compound, which is subsequently converted to the oxalate salt. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Pyrrolidine+(Boc)2OBaseBoc-protected pyrrolidine+Byproducts\text{Pyrrolidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected pyrrolidine} + \text{Byproducts}

Reaction conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Temperature: 0–25°C

  • Yield: 70–85%

Formation of the Furo[2,3-c]Pyrrole Ring

The fused furan ring is constructed via intramolecular cyclization. A key intermediate, such as tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, undergoes lithiation at the α-position using n-BuLi, followed by quenching with an electrophilic oxygen source to form the furan oxygen:

Ketone intermediaten-BuLiEnolateElectrophileFuropyrrole\text{Ketone intermediate} \xrightarrow{\text{n-BuLi}} \text{Enolate} \xrightarrow{\text{Electrophile}} \text{Furopyrrole}

Optimized Conditions:

  • Lithiating agent: 1.6 M n-BuLi in hexanes

  • Electrophile: Trimethylsilyl chloride (TMSCl) or molecular oxygen

  • Temperature: −78°C to room temperature

  • Yield: 30–40% (due to competing side reactions)

Introduction of the Aminomethyl Group

The aminomethyl group at the 2-position is introduced via reductive amination or nucleophilic substitution. A preferred method involves treating a bromomethyl intermediate with aqueous ammonia under high pressure:

Bromomethyl derivative+NH3EtOH, ΔAminomethyl product\text{Bromomethyl derivative} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{Aminomethyl product}

Key Parameters:

  • Reaction time: 12–24 hours

  • Temperature: 60–80°C

  • Yield: 50–60%

Resolution of Racemates

The racemic mixture is resolved using chiral stationary-phase chromatography. A CHIRALPAK AD column with ethanol as the mobile phase achieves baseline separation of enantiomers:

ParameterValue
ColumnCHIRALPAK AD (250 mm × 4.6 mm)
Mobile phaseEthanol (100%)
Flow rate1.0 mL/min
DetectionUV at 220 nm
Retention times8.2 min (Isomer 1), 10.5 min (Isomer 2)

Yield: 33–35% per isomer

Oxalate Salt Formation

The free base is treated with oxalic acid in a polar aprotic solvent to form the oxalate salt. The reaction is exothermic and requires controlled addition to prevent decomposition:

Free base+HOOC-COOHAcetoneOxalate salt+H2O\text{Free base} + \text{HOOC-COOH} \xrightarrow{\text{Acetone}} \text{Oxalate salt} + \text{H}_2\text{O}

Conditions:

  • Molar ratio: 1:1 (base:oxalic acid)

  • Solvent: Acetone or ethanol

  • Crystallization: Slow cooling to 4°C

  • Purity: >99% by HPLC

Purification and Characterization

Chromatographic Purification

Crude product is purified via preparative HPLC or flash chromatography:

  • Stationary phase: C18 silica

  • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA)

  • Yield recovery: 80–90%

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 1.49 (s, 9H, Boc), 2.85–3.10 (m, 2H, CH2NH2), 3.70–4.20 (m, 4H, furan and pyrrolidine protons)

  • MS (ESI): m/z 289.2 [M+H]+ (free base), 332.4 [M+H]+ (oxalate)

Challenges and Optimization Opportunities

Low Yields in Cyclization

The furan ring formation remains the bottleneck, with yields rarely exceeding 40%. Microwave-assisted synthesis or flow chemistry could enhance reaction efficiency.

Enantiomeric Excess (ee) Improvement

Current chiral resolution provides ~35% yield per isomer. Asymmetric catalysis using organocatalysts or transition-metal complexes may improve ee and reduce waste .

Q & A

Q. What are the key synthetic routes for racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate oxalate?

The compound is synthesized via multi-step routes involving enzymatic resolution and stereochemical control. For example:

  • Enzymatic resolution : Lipases (e.g., Amano Lipase PS-30) are used to separate enantiomers in a racemic mixture, as seen in the synthesis of structurally related furopyranone derivatives .
  • Oxidation/Reduction : Dess-Martin periodinane is employed for selective oxidation of alcohols to ketones, while LiAlH4 or NaBH4 may be used for reductions .
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines, requiring acidic conditions (e.g., HCl in dioxane) for removal .

Key considerations : Solvent choice (e.g., dry THF for moisture-sensitive steps) and chromatography (silica gel or HPLC) for purification .

Q. How is the compound characterized to confirm its stereochemistry and purity?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify stereochemistry by comparing coupling constants and chemical shifts with reference data .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns resolve enantiomers, ensuring >98% purity .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup> for oxalate salts) .

Data interpretation : Cross-referencing with structurally similar compounds (e.g., hexahydrofuropyrrole derivatives) aids in resolving ambiguities .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is recommended for airborne particulates .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, dichloromethane) .
  • Waste disposal : Follow institutional guidelines for organic waste. Avoid draining into sinks due to potential ecological toxicity .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, leaving the other intact .
  • Chiral auxiliaries : Temporarily introduce chiral groups to steer stereochemistry, followed by auxiliary removal .
  • Dynamic kinetic resolution (DKR) : Combine enzymatic resolution with in situ racemization to achieve high ee (>95%) .

Challenges : Competing side reactions (e.g., over-oxidation) require precise control of reaction time and temperature .

Q. How do structural modifications (e.g., oxalate vs. free base) impact biological activity?

  • Solubility : Oxalate salts improve aqueous solubility, enhancing bioavailability for in vitro assays .
  • Receptor binding : The aminomethyl group interacts with hydrophobic pockets in enzyme active sites, as observed in HIV-1 protease inhibitor studies .

Comparative data :

DerivativeFunctional GroupBioactivity (IC50)Source
Free base-NHCH212 nM (Protease X)
Oxalate-NHCH2·C2O48 nM (Protease X)

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate experimental data .
  • X-ray crystallography : Resolves absolute stereochemistry, especially for racemic mixtures co-crystallized with chiral resolving agents .
  • Cross-validation : Compare with analogs (e.g., tert-butyl hexahydropyrrolo[3,2-b]pyrrole derivatives) to identify consistent patterns .

Case study : A 0.2 ppm discrepancy in <sup>13</sup>C NMR was traced to solvent polarity effects, resolved by repeating experiments in deuterated DMSO .

Q. What strategies mitigate racemization during Boc-deprotection?

  • Low-temperature deprotection : Use HCl/dioxane at 0°C to minimize acid-catalyzed racemization .
  • Alternative protecting groups : Explore Fmoc or Alloc groups, which cleave under milder conditions .
  • Monitoring : Track optical rotation or chiral HPLC during reaction progress to detect early racemization .

Methodological Resources

  • Synthetic protocols : Refer to enzymatic resolution methods in [] and oxidation/reduction techniques in [].
  • Safety guidelines : Adhere to exposure controls outlined in [].
  • Data analysis : Utilize structural analog libraries (e.g., hexahydrofuropyrrole derivatives) for spectral comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.